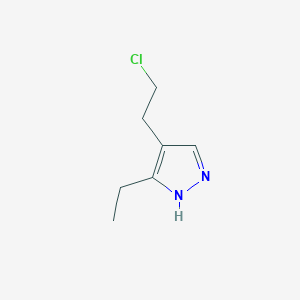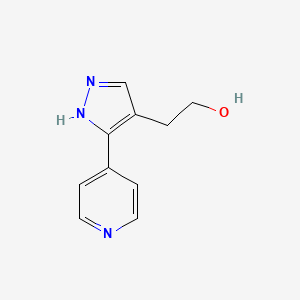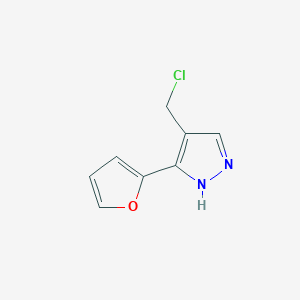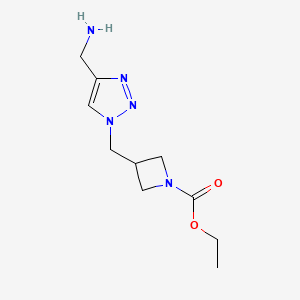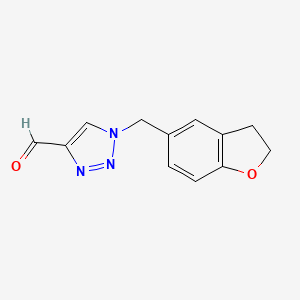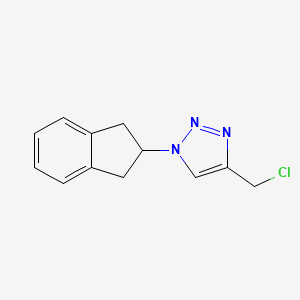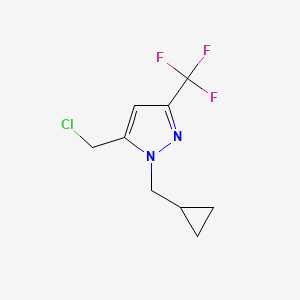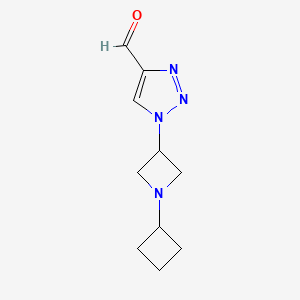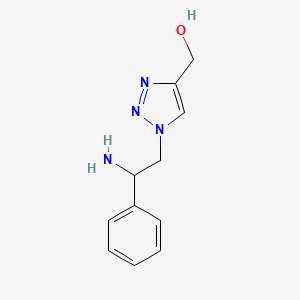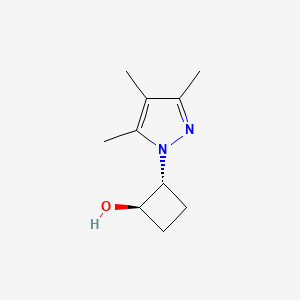
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol”, pyrazole derivatives have been synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Wissenschaftliche Forschungsanwendungen
In Vitro Metabolism and Thermal Stability
Research involving pyrazole-containing synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has highlighted their metabolism and thermal stability. These studies provide insights into the metabolic patterns of such compounds and their potential use in drug analysis. The in vitro metabolism of 3,5-AB-CHMFUPPYCA using pooled human liver microsomes was studied, revealing the compound's metabolism and potential as a target for urine analysis. This research also considered the thermal stability of the compound under smoking conditions, which is crucial for understanding its behavior in practical scenarios (Franz et al., 2017).
Spectral Response and Solvatochromic Analysis
The spectral response and solvatochromic analysis of pyrazoline derivatives, such as the ones containing a pyrazol-1-yl group, have been investigated. These studies provide insights into the geometrical isomers of these compounds and their behavior in different media. The analysis revealed the presence of cis- and trans- isomers and their unique responses in various solvents, which is important for understanding their chemical and physical properties (Mati et al., 2012).
Supramolecular Chemistry
Research into the construction of three-dimensional networks using cyclobutane-linked ligands, such as tetrakis(4-pyridyl)cyclobutane, represents a new direction in inorganic crystal engineering. This approach involves the in situ formation of ligands and their linkage with metal ions, demonstrating the potential of cyclobutane derivatives in the field of supramolecular chemistry (Blake et al., 1997).
Co-ordination Chemistry
The transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group has led to the development of new Schiff bases. These bases have been explored in co-ordination chemistry with various metals, showcasing the cyclohexane backbone's ability to adapt to different co-ordination conditions and its potential in enantioselective catalysis (Barz et al., 1997).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been reported to effectively inhibit multiple targets involved in carcinogenesis .
Mode of Action
It is known that similar compounds exhibit their effects by interacting with their targets and causing changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cancer cell proliferation, cell cycle regulation, metastasis, angiogenesis, and apoptosis .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory action on neurotoxicity in cultured neurons and show high antinarcotic activity in mice .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSJKFIVDJGKD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






